Cas no 1805445-11-7 (4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)

4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde structure
1805445-11-7 structure
Product Name:4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
CAS No:1805445-11-7
MF:C8H5BrF3NO
MW:268.030611753464
CID:4886053
Update Time:2025-07-19

4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
    • Inchi: 1S/C8H5BrF3NO/c9-2-4-1-5(3-14)13-7(6(4)10)8(11)12/h1,3,8H,2H2
    • InChI Key: XUBDRVXAMJFGDB-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=O)N=C(C(F)F)C=1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • XLogP3: 2
  • Topological Polar Surface Area: 30

4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029031354-250mg
4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
1805445-11-7 95%
250mg
$999.60 2022-04-01
Alichem
A029031354-500mg
4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
1805445-11-7 95%
500mg
$1,685.00 2022-04-01
Alichem
A029031354-1g
4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
1805445-11-7 95%
1g
$2,837.10 2022-04-01

Additional information on 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde

Introduction to 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805445-11-7)

4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde, identified by its CAS number 1805445-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its bromomethyl and difluoromethyl substituents, as well as the aldehyde functional group, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The presence of the bromomethyl group at the 4-position of the pyridine ring introduces a reactive site that can be readily functionalized through various chemical transformations. This reactivity is highly valuable in medicinal chemistry, where such intermediates are often used to construct more complex molecular architectures. Additionally, the difluoromethyl group at the 2-position is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates. The fluoropyridine core itself is a motif that has been extensively studied for its role in modulating biological pathways, particularly in oncology and inflammation.

In recent years, there has been growing interest in fluorinated pyridines due to their ability to improve pharmacokinetic properties such as bioavailability and half-life. The aldehyde functionality at the 6-position provides another point of modification, allowing for further derivatization into amides, hydrazones, or other pharmacologically relevant structures. These attributes make 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde a valuable building block for synthesizing novel therapeutic agents.

Current research in the field of medicinal chemistry has highlighted the importance of fluorinated heterocycles in developing next-generation drugs. For instance, studies have demonstrated that fluoropyridines can exhibit enhanced binding interactions with biological targets due to their ability to mimic hydrophobic interactions and improve ligand efficiency. The specific arrangement of substituents in 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde may contribute to its potential as an intermediate in the synthesis of small-molecule inhibitors targeting enzymes involved in disease pathways.

One notable area of investigation has been the development of kinase inhibitors, where fluorinated pyridines have shown promise in improving selectivity and potency. The bromomethyl group allows for facile introduction of amine-containing groups through nucleophilic addition reactions, enabling the construction of bisubstrate inhibitors or allosteric modulators. Such strategies are increasingly employed in drug discovery efforts aimed at addressing unmet medical needs.

The difluoromethyl group is particularly interesting from a structural perspective, as it can influence both electronic and steric properties of the molecule. This substitution pattern has been reported to enhance binding affinity by improving hydrophobic interactions with protein targets. Furthermore, fluorine atoms can participate in dipole-dipole interactions or π-stacking effects, contributing to overall molecular recognition.

Recent advances in computational chemistry have also facilitated the design of novel fluoropyridine derivatives with tailored properties. Molecular modeling studies have suggested that compounds incorporating motifs similar to 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde could interact effectively with specific pockets on biological targets. These insights have guided synthetic efforts toward optimizing lead compounds for preclinical evaluation.

In summary, 4-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805445-11-7) represents a significant tool for pharmaceutical researchers due to its structural versatility and potential applications in drug development. Its unique combination of reactive sites and fluorinated moieties positions it as a key intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic strategies involving fluorinated pyridines, compounds like this are likely to play an increasingly important role in future medicinal chemistry endeavors.

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